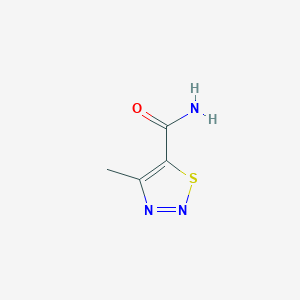

4-Methyl-1,2,3-thiadiazole-5-carboxamide

Vue d'ensemble

Description

4-Methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide typically involves the condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes . The reaction efficiency ranges from 57% to 98%, which is considered satisfactory . Another method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester with sodium hydroxide in methanol, followed by stirring at room temperature for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes to form hydrazide-hydrazone derivatives.

Acid-Base Reactions: The carboxamide group can react with strong bases to form salts.

Common Reagents and Conditions

Aldehydes: Used in condensation reactions to form hydrazide-hydrazone derivatives.

Sodium Hydroxide: Used in the synthesis of the compound from its ethyl ester derivative.

Major Products Formed

Hydrazide-Hydrazone Derivatives: Formed from the reaction with aldehydes.

Applications De Recherche Scientifique

Agricultural Chemistry

Plant Growth Regulation and Crop Protection

4-Methyl-1,2,3-thiadiazole-5-carboxamide is utilized as a plant growth regulator that enhances crop yield and resistance to pests. It plays a crucial role in developing fungicides and herbicides, contributing to improved agricultural productivity. Research indicates that compounds derived from this structure exhibit effective protective measures against pathogens affecting crops like rice and maize while remaining non-toxic to the plants themselves .

| Application Area | Details |

|---|---|

| Fungicides | Effective against various fungal pathogens. |

| Herbicides | Targets specific weed species without harming crops. |

| Plant Growth Regulators | Enhances growth rates and stress resistance in plants. |

Pharmaceutical Development

Antimicrobial and Anti-inflammatory Agents

In pharmaceuticals, this compound serves as an intermediate in synthesizing various drugs. Notably, derivatives of this compound have shown promising antimicrobial activity against Gram-positive bacteria and potential anti-inflammatory effects. Studies have demonstrated that certain derivatives possess minimum inhibitory concentrations comparable to established antibiotics like isoniazid .

| Compound Type | Activity | MIC (µg/mL) |

|---|---|---|

| Hydrazone Derivatives | Antimicrobial against Mycobacterium tuberculosis | 0.0730 |

| Thiadiazole Derivatives | Antifungal and anti-inflammatory properties | 1.95–15.62 |

Material Science

Enhancement of Polymer Properties

In material science, this compound is incorporated into polymers to improve their thermal stability and mechanical properties. This application is particularly beneficial for industries requiring durable materials that can withstand harsh conditions .

| Material Property | Improvement Aspect |

|---|---|

| Thermal Stability | Enhanced resistance to heat degradation |

| Mechanical Properties | Increased strength and durability |

Environmental Science

Eco-friendly Pesticides

The compound is also noted for its role in formulating environmentally friendly pesticides. These formulations aim to reduce the ecological impact of traditional pesticides while maintaining efficacy against pests .

| Environmental Benefit | Description |

|---|---|

| Reduced Toxicity | Safer for non-target organisms |

| Efficacy | Maintains high performance against pests |

Analytical Chemistry

Reagent in Analytical Procedures

In analytical chemistry, this compound acts as a reagent for detecting and quantifying other compounds in complex mixtures. This application is crucial for environmental monitoring and quality control in various industries .

| Analytical Application | Purpose |

|---|---|

| Detection Methods | Aids in identifying specific chemical compounds |

| Quantification Techniques | Supports accurate measurement in samples |

Case Study 1: Agricultural Application

A study demonstrated the effectiveness of a formulation containing this compound in controlling weed populations without damaging crops such as rice and maize. The results showed significant weed reduction while maintaining crop health .

Case Study 2: Pharmaceutical Development

Research on novel derivatives of this compound revealed potent antimicrobial activity against Mycobacterium tuberculosis, with some derivatives exhibiting MIC values significantly lower than traditional treatments . This highlights the potential for developing new antitubercular agents based on this scaffold.

Mécanisme D'action

The mechanism of action of 4-Methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with microbial cells. It is believed to exert its effects by interfering with the cell wall synthesis of bacteria, leading to cell lysis and death . The compound may also interact with specific enzymes or receptors in microbial cells, disrupting their normal functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: A closely related compound with similar chemical properties.

Benzothiadiazole Derivatives: Compounds with a similar thiadiazole ring structure, used in various applications.

Uniqueness

4-Methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structure and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its ability to form hydrazide-hydrazone derivatives and its potential antimicrobial activity make it a valuable compound for further research .

Activité Biologique

4-Methyl-1,2,3-thiadiazole-5-carboxamide (MTCA) is a compound of significant interest due to its diverse biological activities. This article explores the biological effects of MTCA, focusing on its antimicrobial, anticancer, and immunomodulatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. This structure contributes to its potential therapeutic applications.

Antimicrobial Activity

MTCA exhibits notable antimicrobial properties against various pathogens. A study reported the synthesis of novel derivatives of MTCA that demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 1.95 to 15.62 µg/mL, indicating strong bactericidal effects.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| MTCA | 1.95 - 15.62 | Staphylococcus aureus |

| Micrococcus luteus | ||

| Enterococcus faecalis |

These findings suggest that MTCA could serve as a lead compound for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Antitubercular Activity

Research has indicated that MTCA derivatives possess significant antitubercular activity. One derivative exhibited an MIC of 0.0730 µM against Mycobacterium tuberculosis, comparable to the first-line drug isoniazid. The selectivity index (SI) for this compound was exceptionally high (SI = 3516), indicating low cytotoxicity towards human cells .

Case Study: Antimycobacterial Activity

A study synthesized several hydrazone derivatives containing the MTCA scaffold and tested their efficacy against M. tuberculosis. The results highlighted that certain derivatives not only matched but exceeded the effectiveness of traditional treatments:

| Compound | MIC (µM) | Cytotoxicity (SI) |

|---|---|---|

| 3d | 0.0730 | 3516 |

| 5g | 0.39 | >1979 |

This suggests a promising avenue for further development in antitubercular therapies .

Anticancer Properties

MTCA also shows potential anticancer activity. A derivative was found to inhibit cancer cell lines effectively, with an IC50 value of 0.69 µM for U2OS (osteosarcoma) cells and 0.70 µM for HeLa (cervical carcinoma) cells . This indicates that MTCA could be a valuable candidate in cancer treatment strategies.

The anticancer mechanisms are believed to involve the inhibition of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation. The binding affinity of MTCA derivatives to Hsp90 was significantly higher than that of standard reference compounds .

Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of MTCA derivatives, particularly in enhancing immune responses. For instance, one study demonstrated that a derivative could activate gamma-delta T cells and promote cytokine production, which is essential for immune defense mechanisms .

Propriétés

IUPAC Name |

4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWSGYOCBFJBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380274 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-67-1 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.